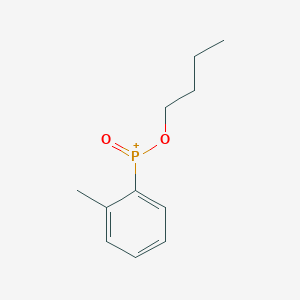
Phosphinic acid, (2-methylphenyl)-, butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic acid, (2-methylphenyl)-, butyl ester is an organic compound belonging to the class of phosphinic acid esters It is characterized by the presence of a phosphinic acid group bonded to a butyl ester and a 2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, (2-methylphenyl)-, butyl ester typically involves the esterification of phosphinic acid derivatives. One common method is the reaction of 2-methylphenylphosphinic acid with butanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, (2-methylphenyl)-, butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Phosphinic acid and butanol.
Oxidation: Phosphonic acid derivatives.
Substitution: Various substituted phosphinic acid esters.
Scientific Research Applications
Phosphinic acid, (2-methylphenyl)-, butyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of phosphinic acid, (2-methylphenyl)-, butyl ester involves its interaction with specific molecular targets. For example, in biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s phosphinic acid group mimics the transition state of enzyme-catalyzed reactions, leading to effective inhibition.
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, (2-methylphenyl)-, butyl ester
- Phosphoric acid, (2-methylphenyl)-, butyl ester
- Phosphinic acid, (2-methylphenyl)-, ethyl ester
Uniqueness
Phosphinic acid, (2-methylphenyl)-, butyl ester is unique due to its specific ester and aryl group combination, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specialized applications in research and industry .
Properties
CAS No. |
821009-57-8 |
|---|---|
Molecular Formula |
C11H16O2P+ |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
butoxy-(2-methylphenyl)-oxophosphanium |
InChI |
InChI=1S/C11H16O2P/c1-3-4-9-13-14(12)11-8-6-5-7-10(11)2/h5-8H,3-4,9H2,1-2H3/q+1 |
InChI Key |
LOFHUQULBOEBLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO[P+](=O)C1=CC=CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


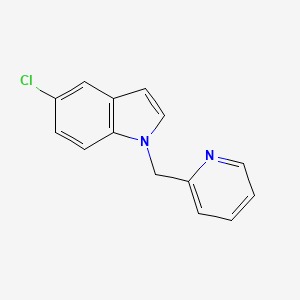
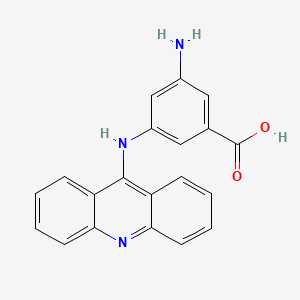
![[(2R,6R)-1-Benzyl-2-(prop-2-en-1-yl)piperidine-2,6-diyl]dimethanol](/img/structure/B12522172.png)
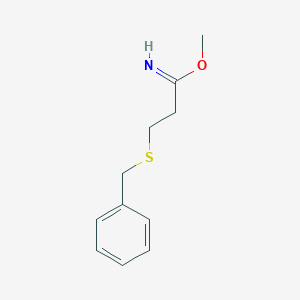
![Methanone, (4-bromophenyl)[5-(4-bromophenyl)-3-phenyl-2-furanyl]-](/img/structure/B12522186.png)

![5-[3-methoxy-4-(2-methylpropoxy)phenyl]-2H-tetrazole](/img/structure/B12522190.png)
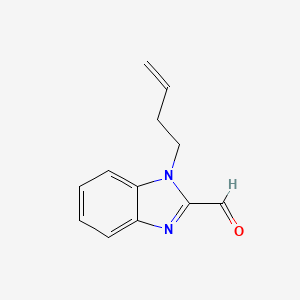
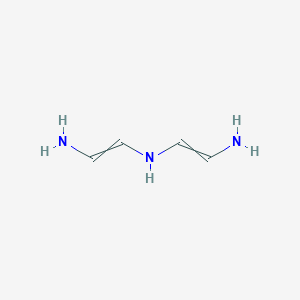
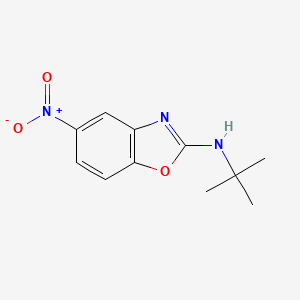
![5,6-Bis[3-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12522205.png)
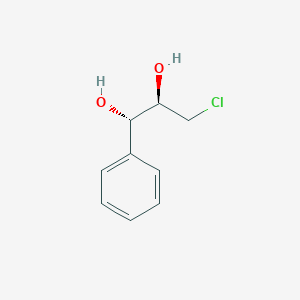
![Benzoic acid, 4-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]-](/img/structure/B12522225.png)
![3-(2-Chloroethyl)-10-phenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one](/img/structure/B12522226.png)
